molecular formula C22H18O12 B1668617 Chicoric acid CAS No. 70831-56-0

Chicoric acid

Cat. No.: B1668617
CAS No.: 70831-56-0
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-IABMMNSOSA-N
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Description

Chicoric acid, also known as cichoric acid, is a hydroxycinnamic acid and an organic compound belonging to the phenylpropanoid class. It is a derivative of both caffeic acid and tartaric acid. This compound is found in a variety of plant species, including chicory (Cichorium intybus), purple coneflower (Echinacea purpurea), dandelion leaves, basil, lemon balm, and aquatic plants such as algae and seagrasses .

Mechanism of Action

Chicoric acid, also known as Cichoric Acid, is a hydroxycinnamic acid that occurs in a variety of plant species . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities .

Target of Action

This compound has been shown to target several cellular components and processes. It has been found to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase . It also targets the mitochondria, promoting their function and energy metabolism .

Mode of Action

This compound interacts with its targets in several ways. It promotes autophagic vesicle formation in neurons and up-regulates autophagic elongation phase-related gene expressions . It also inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .

Biochemical Pathways

This compound affects several biochemical pathways. It improves mitochondrial function and promotes energy metabolism . It also increases the expressions of PGC-1α, SIRT1, and enhances the phosphorylation of AMPK . Additionally, it has been found to activate the Nrf2 antioxidative defense system by up-regulation of downstream antioxidant enzyme expression .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dioxane, acetone, and hot water; slightly soluble in ethyl acetate and ether; and insoluble in ligroin, benzene, and chloroform . This solubility profile may influence its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It promotes neuron survival against inflammation , improves cognitive impairment induced by oxidative stress , and prevents neuroinflammation and neurodegeneration in a mouse Parkinson’s disease model . It also balances cellular redox status, reverses mitochondrial dysfunction, decreases inflammation, and reduces neuron apoptosis caused by oxidative stress .

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of this compound varies in different plants as well as in the same plant from different areas and different medicinal parts . Moreover, this compound has been found to help plants protect themselves from insects and infection from viruses, bacteria, fungi, and nematodes .

Biochemical Analysis

Biochemical Properties

Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . This compound also protects collagen from damage due to free radicals and inhibits the function of HIV-1 integrase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the AMP-activated kinase (AMPK) pathway . This compound has been shown to attenuate neuron damage in D-galactose-treated mice as revealed through histological examination in the hippocampus region of the mouse brain . It also reduces the levels of inflammatory mediators, such as TNF-α and IL-1β .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to activate the Nrf2 antioxidative defense system by up-regulating downstream antioxidant enzyme expression . The regulation mechanism of this compound may be associated with balancing cellular redox status, reversing mitochondrial dysfunction, decreasing inflammation, and neuron apoptosis caused by oxidative stress .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. A brief heat shock increased this compound 3 days after treatment compared to control plants . Cold treatment increased this compound 1 hour, 1 day, and 3 days after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, mice were induced by D-galactose and used to evaluate protective effects of this compound . The dosage was 100 mg kg −1 d −1 body weight in drinking water for 8 weeks .

Metabolic Pathways

This compound is involved in the shikimic acid-phenylpropanoid pathway . Understanding what factors regulate the distribution of this compound in plants may help regulate this compound accumulation by altering certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chicoric acid can be synthesized through the esterification of caffeic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, chicory roots are processed to extract this compound. The extraction process may involve the use of solvents such as ethanol or methanol, followed by purification steps including filtration, ion-exchange chromatography, and concentration .

Chemical Reactions Analysis

Types of Reactions: Chicoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Ester or ether derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Chicoric acid is similar to other phenolic compounds such as:

Uniqueness: this compound is unique due to its dual caffeic acid ester structure, which contributes to its potent antioxidative and anti-inflammatory properties. It is also a significant marker for distinguishing Echinacea species .

Properties

IUPAC Name

(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGKXBLOXEEMN-IABMMNSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033332
Record name L-Cichoric acid
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Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chicoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70831-56-0, 6537-80-0
Record name (-)-Chicoric acid
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Record name Chicoric acid
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Record name Chicoric acid
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Record name L-Cichoric acid
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Record name Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R)
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Record name Chicoric acid
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Record name CHICORIC ACID
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Record name Chicoric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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